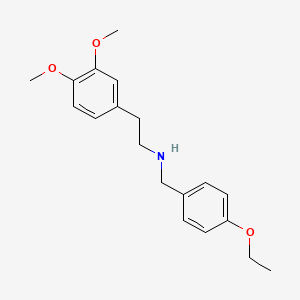![molecular formula C23H28N2O7 B5229284 1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5229284.png)
1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a piperazine derivative that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
The mechanism of action of 1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the inhibition of cancer cell growth. This compound has been shown to inhibit the release of glutamate, which is a neurotransmitter involved in various neurological disorders. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate has been shown to have various biochemical and physiological effects, including the inhibition of glutamate release, induction of apoptosis in cancer cells, and potential therapeutic applications in various fields. However, the exact biochemical and physiological effects of this compound are still being studied.
実験室実験の利点と制限
The advantages of using 1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate in lab experiments include its potential therapeutic applications in various fields, as well as its ability to inhibit the release of glutamate and induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate. These include further studies on its mechanism of action, potential therapeutic applications in various fields, and the development of new drugs based on this compound. Additionally, future research may focus on the potential side effects and limitations of using this compound in lab experiments, as well as the optimization of its synthesis method for improved yields and purity.
合成法
The synthesis of 1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate involves the reaction of 4-methoxybenzyl chloride with 3-methylphenol in the presence of a base. The resulting product is then reacted with piperazine and acetic anhydride to obtain the final product in the form of oxalate salt.
科学的研究の応用
1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have an inhibitory effect on the release of glutamate, which is a neurotransmitter involved in various neurological disorders such as epilepsy and Alzheimer's disease. In cancer research, this compound has been studied for its potential to inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been used in drug discovery to develop new drugs with improved pharmacological properties.
特性
IUPAC Name |
1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3.C2H2O4/c1-17-4-3-5-20(14-17)26-16-21(24)23-12-10-22(11-13-23)15-18-6-8-19(25-2)9-7-18;3-1(4)2(5)6/h3-9,14H,10-13,15-16H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIROMUGBCORKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5229215.png)
![4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}-2-butenoic acid](/img/structure/B5229220.png)
![2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5229234.png)
![[1-({1-[3-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B5229243.png)
![1-(4-isopropylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5229250.png)
![2-(1-adamantyl)-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5229268.png)
![2-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5229277.png)
![5-{3-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]phenyl}-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5229283.png)
![1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B5229293.png)
![diethyl 3-methyl-5-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B5229301.png)
![2-chloro-5-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoic acid](/img/structure/B5229309.png)

![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B5229314.png)